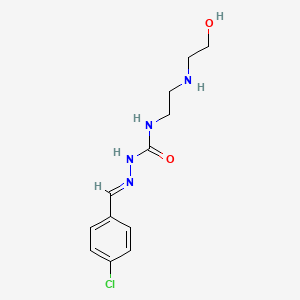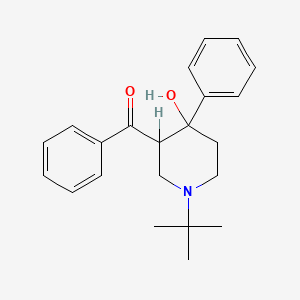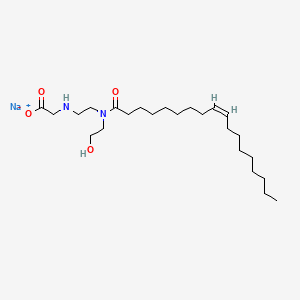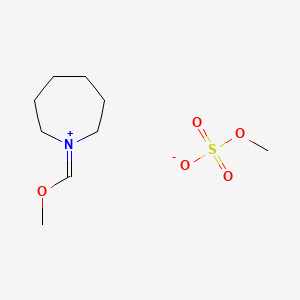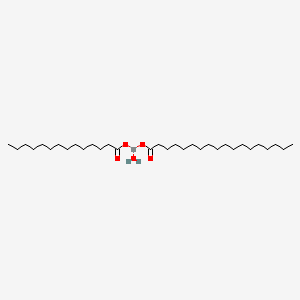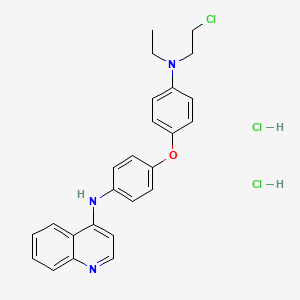
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with various substituents, including a chloroethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization: The quinoline core is then functionalized with a phenoxy group through a nucleophilic aromatic substitution reaction.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced via an alkylation reaction using 2-chloroethylamine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline core, converting them to amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride involves its interaction with DNA and enzymes:
DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]benzamide
Uniqueness
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core and chloroethyl group make it particularly effective in DNA interaction and enzyme inhibition, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
133041-60-8 |
|---|---|
Molekularformel |
C25H26Cl3N3O |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
N-[4-[4-[2-chloroethyl(ethyl)amino]phenoxy]phenyl]quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C25H24ClN3O.2ClH/c1-2-29(18-16-26)20-9-13-22(14-10-20)30-21-11-7-19(8-12-21)28-25-15-17-27-24-6-4-3-5-23(24)25;;/h3-15,17H,2,16,18H2,1H3,(H,27,28);2*1H |
InChI-Schlüssel |
ZCMVCWDESAORSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCl)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
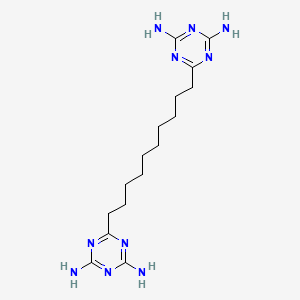

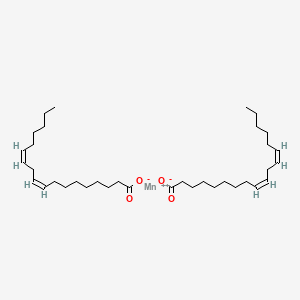

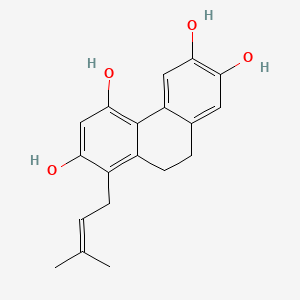
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

